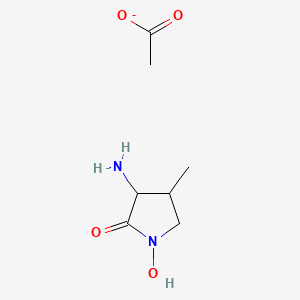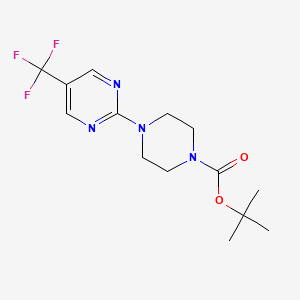
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.
Analyse Chemischer Reaktionen
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential use in drug development and therapeutic applications. Additionally, it has industrial applications in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be compared with other similar compounds, such as pyrrolidinone derivatives. Pyrrolidinone derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are known for their diverse biological activities and applications in medicinal chemistry . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Eigenschaften
Molekularformel |
C7H13N2O4- |
|---|---|
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
3-amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/p-1 |
InChI-Schlüssel |
SNDJFAKPJVTVOP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CN(C(=O)C1N)O.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)



![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
